
Agomelatine Impurity D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agomelatine Impurity D is an analogue of Agomelatine . It has a molecular formula of C17H19NO3 and a molecular weight of 285.35 .
Synthesis Analysis
The synthesis of Agomelatine involves a one-pot catalytic hydrogenation and acetylation with NiO . The NiO nanoparticles displayed superior catalytic activity in the synthesis of agomelatine in the one-pot reaction .Molecular Structure Analysis
The molecular structure of Agomelatine Impurity D is represented by the formula C17H19NO3 . Further structural analysis would require more specific data or tools.Chemical Reactions Analysis
Agomelatine is a potent agonist at melatonin receptors and an antagonist at serotonin-2C (5-HT2C) receptors . It increases noradrenaline and dopamine release specifically in the frontal cortex and has no influence on the extracellular levels of serotonin .Physical And Chemical Properties Analysis
Agomelatine Impurity D is a solid powder . It has a boiling point of 469.2±28.0 °C at 760 mmHg and a density of 1.151±0.06 g/cm3 .Applications De Recherche Scientifique
1. Understanding the Melatonergic Modulation
Agomelatine is recognized for its effectiveness in antidepressant therapy through melatonergic modulation, acting as an MT1/MT2 agonist and 5-HT2C antagonist. Its influence on melatonergic transmission provides insights into its clinical applications, potentially extending beyond depression treatment to other therapeutic targets (Fornaro et al., 2010).
2. Pharmacological Insights and Clinical Implications
Understanding agomelatine's pharmacodynamic and pharmacokinetic properties has led to a comprehensive assessment of its benefits and risks in treating major depression. This depth of analysis contributes to a nuanced understanding of its role in therapeutic strategies and highlights its unique pharmacology as compared to other antidepressant drugs (Howland, 2011).
3. Analyzing Comparative Efficacy and Safety
Comparative studies and systematic reviews focusing on the efficacy and safety of agomelatine in relation to other antidepressants provide valuable insights into its relative advantages and limitations. These analyses facilitate informed decision-making in clinical practice, considering both the unique benefits and the potential disadvantages of agomelatine (Zupancic & Guilleminault, 2006).
4. Exploring Potential Applications in Neurodegenerative Diseases
Research indicates that agomelatine may play a significant role in treating memory disorders in neurodegenerative diseases. Its unique pharmacological properties, including its pro-chronobiological activity, present possibilities for its application beyond depression and anxiety treatment, especially in addressing cognitive and memory impairments associated with neurodegenerative conditions (Su et al., 2022).
Safety And Hazards
Propriétés
Numéro CAS |
63247-13-6 |
|---|---|
Nom du produit |
Agomelatine Impurity D |
Formule moléculaire |
C17H19NO3 |
Poids moléculaire |
285.35 |
Apparence |
Solid Powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
7-methoxy-α-naphthol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




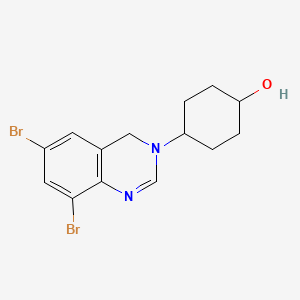
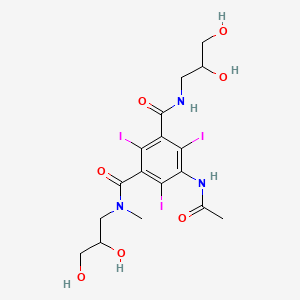
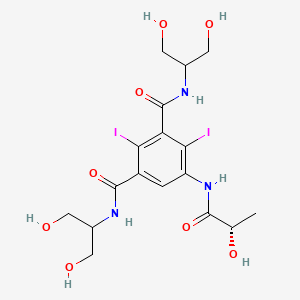
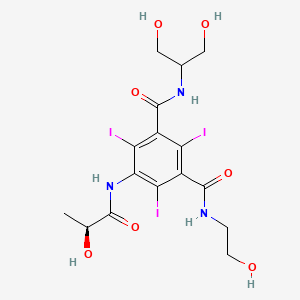
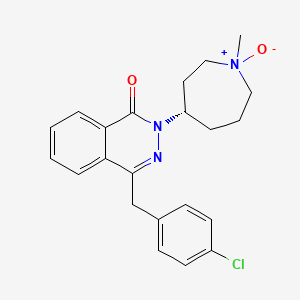
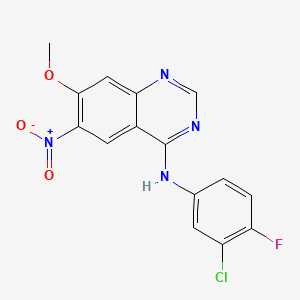
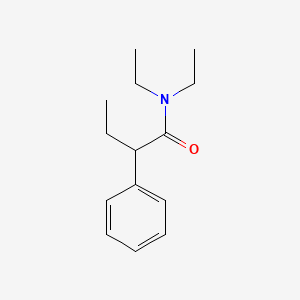
![2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate](/img/structure/B602090.png)
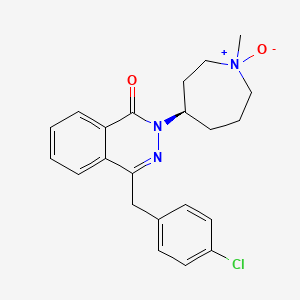
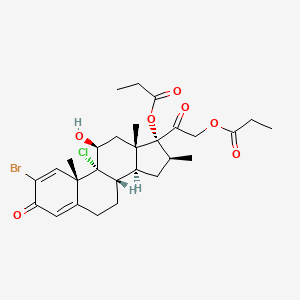
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)